molecular formula C20H17N5O4S2 B11475871 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11475871
M. Wt: 455.5 g/mol
InChI Key: DPXWACYWSNXDEF-UHFFFAOYSA-N
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Description

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a benzothiazole ring, and a nitro group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, including the formation of the imidazole and benzothiazole rings, followed by their coupling. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the use of polar solvents and acidic conditions can facilitate the removal of protecting groups and promote the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize reaction conditions to improve efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may produce an amine .

Scientific Research Applications

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include inhibition of cell wall synthesis, disruption of membrane function, or interference with protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide apart is its unique combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C20H17N5O4S2

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H17N5O4S2/c1-11-16(8-12-2-5-14(26)6-3-12)23-19(21-11)30-10-18(27)24-20-22-15-7-4-13(25(28)29)9-17(15)31-20/h2-7,9,26H,8,10H2,1H3,(H,21,23)(H,22,24,27)

InChI Key

DPXWACYWSNXDEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)O

Origin of Product

United States

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